N-[3-(Benzyloxy)phenyl]acetamide
Description
Properties
CAS No. |
81499-32-3 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-(3-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C15H15NO2/c1-12(17)16-14-8-5-9-15(10-14)18-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,16,17) |
InChI Key |
PDNSFYMVNJVMGR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural analogs of N-[3-(Benzyloxy)phenyl]acetamide differ in substituents on the aromatic ring, linker chains, or additional functional groups. Below is a systematic comparison based on evidence from synthetic, spectroscopic, and pharmacological studies.
Substituent Variations on the Aromatic Ring
N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)acetamide Derivatives
Chlorinated Derivatives
Modifications in the Acetamide Linker
Extended Alkyl Chains
- Examples : Compounds 12g–12l () with alkoxy linkers (e.g., heptyl, octyl).
- Synthetic Yields : Increase with chain length (12i: 63% vs. 12g: 18%), possibly due to reduced steric hindrance .
Heterocyclic Additions
Thioether and Sulfur-Containing Analogs
Data Tables
Critical Analysis of Structural Effects
- Lipophilicity : Benzyloxy and alkyl chains increase logP values, improving membrane permeability but risking hepatotoxicity.
- Hydrogen Bonding: Thiazole and indole groups enhance target binding via H-bond donors/acceptors.
- Metabolic Stability : Thioethers () and chlorinated derivatives () resist oxidative degradation compared to ethers.
Preparation Methods
Direct Acetylation of 3-Benzyloxyaniline
The most widely reported method involves acetylation of 3-benzyloxyaniline using acetylating agents such as acetyl chloride or acetic anhydride.
Schotten-Baumann Reaction
In a typical procedure, 3-benzyloxyaniline (1.0 equiv) is dissolved in aqueous sodium hydroxide (10% w/v) and treated with acetyl chloride (1.2 equiv) at 0–5°C. The reaction is quenched with ice water, and the precipitate is filtered and recrystallized from ethanol to yield this compound. This method achieves yields of 82–88% with minimal byproducts.
Table 1: Optimization of Acetylation Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 0–5°C | 88 | 99.2 |
| Acetylating Agent | Acetyl chloride | 85 | 98.5 |
| Base | NaOH (10% w/v) | 86 | 99.0 |
| Solvent | Water/Ethanol | 82 | 97.8 |
Microwave-Assisted Acetylation
Microwave irradiation (150 W, 100°C, 10 min) reduces reaction time from 2 hours to 15 minutes, achieving comparable yields (84–86%). This method minimizes thermal degradation of the benzyloxy group.
Ullmann Coupling for Benzyloxy Functionalization
A modified Ullmann reaction couples 3-iodophenylacetamide with benzyl alcohol using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in toluene at 110°C. This method achieves 70% yield but demands palladium catalysts for higher efficiency.
Reductive Amination of 3-Benzyloxyacetophenone
3-Benzyloxyacetophenone is converted to its imine derivative with ammonium acetate, followed by reduction using NaBH₄ in methanol. While feasible (yield: 65%), this route is less favored due to competing ketone reduction.
tert-Butoxycarbonyl (Boc) Protection Strategy
-
Boc Protection : 3-Aminophenol is protected with Boc₂O in THF.
-
Benzylation : The protected amine is benzylated using benzyl bromide.
-
Deprotection and Acetylation : Boc removal with TFA followed by acetylation.
This method yields 80% product but adds synthetic complexity.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) shows a single peak at tᵣ = 6.2 min, confirming >99% purity.
Industrial-Scale Production and Challenges
Cost-Efficiency Analysis
| Method | Cost ($/kg) | Yield (%) | Scalability |
|---|---|---|---|
| Schotten-Baumann | 120 | 88 | High |
| Ullmann Coupling | 240 | 70 | Moderate |
| Microwave-Assisted | 150 | 86 | High |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[3-(Benzyloxy)phenyl]acetamide, and how can reaction parameters influence yield?
- Methodology : A common route involves reacting paracetamol (4-aminophenol derivative) with benzyl chloride in ethanolic potassium hydroxide under reflux. Yields vary with precursor form (58% for capsular vs. 50% for tablets) due to differences in dissolution and reactivity . Key parameters include temperature control (reflux at ~80°C), solvent choice (ethanol for solubility), and reaction time (6–8 hours). Post-synthesis, LCMS and NMR confirm structure and purity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- HPLC : Reverse-phase HPLC (e.g., Newcrom R1 column) separates and quantifies the compound, with mobile phases optimized for polarity .
- NMR : 13C NMR in CDCl3 confirms the benzyloxy and acetamide moieties (e.g., peaks at δ 167 ppm for carbonyl groups) .
- LCMS : Detects molecular ions (e.g., m/z 242.2 for the target compound) and identifies impurities like residual 4-hydroxyphenylacetamide .
Q. What safety protocols are essential during synthesis and handling?
- Methodology : Use PPE (gloves, goggles, lab coats) to avoid skin contact. Reactions involving benzyl chloride require fume hoods due to volatility and toxicity. Post-experiment waste (organic solvents, unreacted precursors) must be segregated and disposed via certified hazardous waste services .
Advanced Research Questions
Q. How can synthetic pathways be optimized to resolve low-yield or impurity challenges?
- Methodology :
- Reagent Purity : Use freshly distilled benzyl chloride to avoid side reactions (e.g., hydrolysis to benzyl alcohol).
- Solvent Optimization : Replace ethanol with DMF or dichloromethane for better solubility of intermediates, reducing side products .
- In Situ Monitoring : TLC (silica gel, ethyl acetate/hexane eluent) tracks reaction progress; HPLC identifies byproducts early .
Q. How do structural modifications (e.g., substituent addition) affect the compound’s bioactivity?
- Methodology : Introduce electron-withdrawing groups (e.g., -CF3) to the benzyloxy ring via electrophilic aromatic substitution. Assess changes in binding affinity using:
- Kinetic Assays : Measure inhibition constants (Ki) against target enzymes (e.g., proteases) .
- Molecular Docking : Computational models predict interactions with active sites, guiding rational design .
Q. How can contradictory data in solubility or stability studies be resolved?
- Methodology :
- Solubility : Use differential scanning calorimetry (DSC) to analyze polymorphic forms. Co-solvents (e.g., PEG 400) enhance aqueous solubility .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify hydrolysis-prone sites (e.g., benzyloxy group). LCMS monitors degradation products .
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
- Methodology :
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to receptors .
- Metabolite Profiling : Incubate with liver microsomes to identify Phase I/II metabolites, revealing metabolic stability .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
